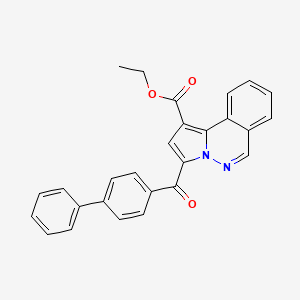
Decanoic acid, octadecylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, octadecylamine salt is a chemical compound formed by the reaction of decanoic acid and octadecylamineThe resulting salt has a molecular formula of C28H59NO2 and a molecular weight of 441.788 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, octadecylamine salt typically involves the neutralization reaction between decanoic acid and octadecylamine. The reaction can be carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting salt is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the salt back to its parent compounds, decanoic acid and octadecylamine.
Substitution: The amine group in octadecylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and amines.
Reduction: Decanoic acid and octadecylamine.
Substitution: Substituted amines and corresponding by-products.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, octadecylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for investigating the interactions of fatty acids and amines with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surfactant properties.
Wirkmechanismus
The mechanism of action of decanoic acid, octadecylamine salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. For example, decanoic acid has been shown to improve mitochondrial function and energy metabolism, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Octanoic acid, octadecylamine salt
- Stearic acid, octadecylamine salt
- Salicylic acid, octadecylamine salt
- Propionic acid, octadecylamine salt
- Formic acid, octadecylamine salt
- Butyric acid, octadecylamine salt
- Nicotinic acid, octadecylamine salt
- Palmitic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison: Decanoic acid, octadecylamine salt is unique due to its specific combination of a medium-chain fatty acid and a long-chain amine. This combination imparts distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications. Compared to similar compounds, this compound may offer advantages in terms of its surfactant properties and potential biological activities .
Eigenschaften
CAS-Nummer |
61417-89-8 |
|---|---|
Molekularformel |
C28H59NO2 |
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
decanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C10H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10(11)12/h2-19H2,1H3;2-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
SUSKYSUZZHLOIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


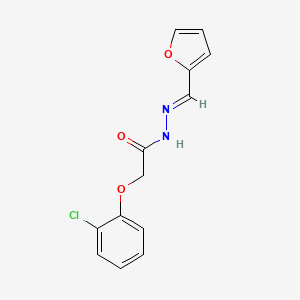

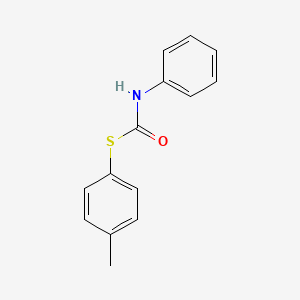
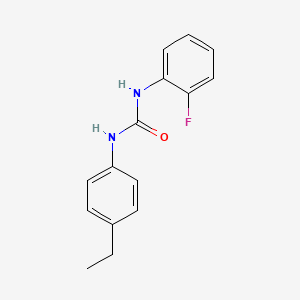
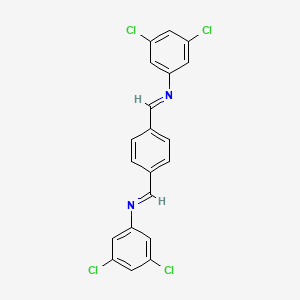

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
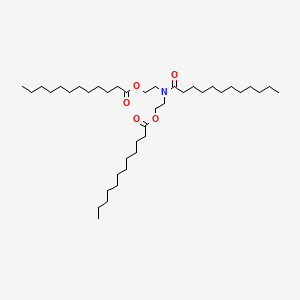
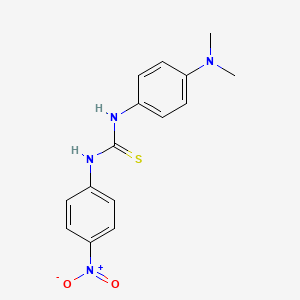
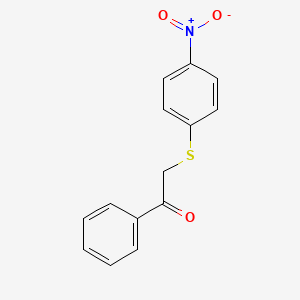
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
